Stizolobate
Overview
Description
Stizolobate is a compound that plays a significant role in the biosynthesis of stizolobinic acid and stizolobic acid in higher plants. It is an intermediate product formed during the enzymatic conversion of 3,4-dihydroxy-L-phenylalanine by the enzyme this compound synthase . This compound is involved in tyrosine metabolism and is crucial for various biochemical processes in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stizolobate is synthesized through the enzymatic reaction catalyzed by this compound synthase. The reaction involves the substrates 3,4-dihydroxy-L-phenylalanine and molecular oxygen (O2), resulting in the formation of 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde . This intermediate product undergoes ring closure and oxidation, with NAD(P)+ as the acceptor, to form this compound .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily studied in a laboratory setting, focusing on its biosynthesis in higher plants .
Chemical Reactions Analysis
Types of Reactions
Stizolobate undergoes several types of chemical reactions, including:
Oxidation: The intermediate product formed during its synthesis undergoes oxidation to form this compound.
Ring Closure: The intermediate product also undergoes ring closure during its formation.
Common Reagents and Conditions
Reagents: 3,4-dihydroxy-L-phenylalanine, molecular oxygen (O2), NAD(P)+.
Conditions: The reaction is catalyzed by the enzyme this compound synthase and requires the presence of zinc as a cofactor.
Major Products Formed
The major product formed from the reactions involving this compound is stizolobinic acid and stizolobic acid .
Scientific Research Applications
Stizolobate has several scientific research applications, including:
Mechanism of Action
Stizolobate exerts its effects through the enzymatic action of this compound synthase. The enzyme catalyzes the conversion of 3,4-dihydroxy-L-phenylalanine and molecular oxygen into 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde, which then undergoes ring closure and oxidation to form this compound . The molecular targets involved in this process include the substrates 3,4-dihydroxy-L-phenylalanine and molecular oxygen, as well as the cofactor zinc .
Comparison with Similar Compounds
Stizolobate is unique in its role in the biosynthesis of stizolobinic acid and stizolobic acid. Similar compounds include:
Stizolobinic Acid: A product of the enzymatic reaction involving this compound.
Stizolobic Acid: Another product formed from the enzymatic reaction involving this compound.
3,4-Dihydroxy-L-Phenylalanine: The substrate for the enzymatic reaction catalyzed by this compound synthase.
These compounds are all involved in the same metabolic pathway and share similar biochemical properties, but this compound is distinct in its intermediate role in the biosynthesis process .
Properties
IUPAC Name |
4-(2-amino-2-carboxyethyl)-6-oxopyran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c10-5(8(12)13)1-4-2-6(9(14)15)16-7(11)3-4/h2-3,5H,1,10H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZBVNZAEQASKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(OC1=O)C(=O)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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